Potency Limitation: Unquantified EC50 in Published Data for GLP-1R Agonist 1
GLP-1R agonist 1 (CAS 2711019-49-5) is described as a 'potent' GLP-1R agonist in vendor documentation [1]; however, no quantitative EC50 data is available from the source patent WO2021197464A1 or primary literature [2]. This absence of published potency metrics prevents direct head-to-head comparison with established research compounds. For procurement context, a structurally distinct imidazole-based small molecule GLP-1R agonist, danuglipron (PF-06882961), has a reported EC50 of 13 nM in a cAMP assay , while another lead compound, 12r, demonstrated a pEC50 of 7.72 (equivalent to an EC50 of approximately 19 nM) in a cAMP accumulation assay [3]. Without comparable data for GLP-1R agonist 1, its relative functional potency cannot be assessed.
| Evidence Dimension | Functional Potency (EC50) |
|---|---|
| Target Compound Data | Not available in public domain |
| Comparator Or Baseline | Danuglipron: 13 nM ; Compound 12r: pEC50 7.72 (~19 nM) [3] |
| Quantified Difference | Cannot be calculated |
| Conditions | cAMP accumulation assays |
Why This Matters
Potency directly impacts the concentration required to achieve a biological effect, influencing experimental design, dosing, and the ability to compare results across studies.
- [1] MedChemExpress. GLP-1R agonist 1. CAS No. 2711019-49-5. View Source
- [2] Fanglong Yang, et al. Thickened imidazole derivatives, methods of their preparation and their application in medicine. Patent WO2021197464A1. View Source
- [3] Novel Small Molecule GLP-1R Agonists Based on 1H-Benzo[d]imidazole-5-Carboxylic Acid Scaffold. JoVE. View Source
